N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-9-11(7-15-17)6-14-12-8-16-18(5-4-13)10(12)2/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
KSNZKPREUKMNRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(N(N=C2)CCF)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Hydrazine hydrate reacts with ethyl acetoacetate under acidic conditions to form 5-methyl-1H-pyrazol-4-amine. Subsequent alkylation with 1-bromo-2-fluoroethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C introduces the fluoroethyl group.
Reaction Conditions:
-
Solvent: DMF
-
Base: K₂CO₃
-
Temperature: 70°C
-
Yield: 68–75%
Step 2: Preparation of Bromomethyl-1-ethyl-1H-pyrazole
1-Ethyl-1H-pyrazole-4-methanol is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) to yield the bromomethyl derivative. This intermediate is highly reactive and used without isolation.
Reaction Conditions:
-
Reagent: PBr₃ (1.2 equiv)
-
Solvent: DCM
-
Temperature: 0°C → room temperature
-
Yield: >90%
Step 3: Coupling Reaction
The bromomethyl intermediate reacts with 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates nucleophilic substitution, forming the final product.
Reaction Conditions:
-
Base: NaH (1.5 equiv)
-
Solvent: THF
-
Temperature: 60°C
-
Yield: 65–72%
Cyclocondensation Approach
An alternative method employs cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization.
Formation of Pyrazole Cores
Ethyl 3-oxobutanoate reacts with hydrazine hydrate to form 5-methyl-1H-pyrazol-4-amine. Parallel synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde is achieved via Vilsmeier-Haack formylation.
Reductive Amination
The aldehyde undergoes reductive amination with 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method simplifies purification.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Reducing Agent | NaBH₃CN (1.1 equiv) |
| Solvent | MeOH |
| pH | 4–5 (acetic acid) |
| Yield | 58–63% |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors improve efficiency and safety. Key modifications include:
Continuous Alkylation
A mixture of 5-methyl-1H-pyrazol-4-amine and 1-bromo-2-fluoroethane flows through a packed-bed reactor containing immobilized K₂CO₃. Residence time of 15 minutes at 100°C achieves 85% conversion.
Inline Purification
Integrated liquid-liquid extraction removes excess alkylating agents, reducing downstream waste.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step Alkylation | High purity, scalable | Requires toxic brominating agents | 65–75% |
| Cyclocondensation | Fewer purification steps | Lower yields | 58–63% |
| Continuous Flow | Rapid, environmentally friendly | High initial equipment cost | 80–85% |
Challenges and Optimization Opportunities
-
Fluoroethyl Group Instability: The 2-fluoroethyl moiety is prone to elimination under strong basic conditions. Substituting K₂CO₃ with milder bases like Cs₂CO₃ improves stability.
-
Byproduct Formation: Unreacted bromomethyl intermediates can dimerize. Increasing reaction temperature to 80°C and using excess amine minimizes this issue .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on Pyrazole Rings
Compound 1 : N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1H-pyrazol-4-amine (CAS 1855948-67-2)
- Differences : Replaces the 2-fluoroethyl group with an isobutyl substituent at position 1 and introduces a methyl group at position 3.
Compound 2 : 2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol (CAS 1856081-56-5)
- Differences: Substitutes the ethyl-pyrazole moiety with a phenol group.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, which could enhance solubility but reduce blood-brain barrier penetration .
Compound 3 : 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine (CAS 1856101-31-9)
- Differences : Positions the 2-fluoroethyl group on the 5-position pyrazole instead of the 4-position.
- Impact : Positional isomerism may lead to divergent biological activity due to altered spatial interactions with target proteins .
Compound 4 : N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1856077-73-0)
Molecular Properties and Structural Data
Notes:
Functional Group Analysis
- Fluoroethyl vs. Hydrophobic Groups : The 2-fluoroethyl group in the target compound enhances electronegativity and metabolic stability compared to the isobutyl group in Compound 1 .
- Phenol vs.
- Positional Isomerism : Compound 3’s fluoroethyl group at position 5 may sterically hinder interactions compared to the target compound’s position 1 substitution .
Research Implications
While detailed pharmacological data are absent in the provided evidence, structural comparisons suggest:
- The 2-fluoroethyl group in the target compound offers a balance between lipophilicity and electronic effects, advantageous for drug design.
- Substituent positioning (e.g., Compound 3 vs. target compound) is critical for target engagement and selectivity.
- Purity and Synthesis : reports 95% purity for a related pyrazole derivative (C14H14F3N3O2), underscoring the importance of synthetic optimization for analogues .
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound with a complex pyrazole structure that exhibits significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C_{12}H_{19}F_{N}_{5} with a molecular weight of approximately 287.77 g/mol. Its structure features two pyrazole rings, an ethyl group, and a fluoroethyl substituent, which contribute to its unique chemical reactivity and biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through interactions with specific biological targets.
The compound has been shown to modulate enzyme activities by selectively binding to certain receptors. This binding can influence downstream signaling pathways, making it a candidate for targeted therapies with reduced side effects .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating the potential for this compound in cancer treatment .
Data Tables
The following table summarizes the biological activities and characteristics of this compound compared to related pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-[Ethyl-Pyrazole] | Single pyrazole ring | Moderate anticancer | 0.560 |
| N-[Fluoropyrazole] | Fluorinated structure | Low antiproliferative | 2.500 |
| N-[Target Compound] | Dual pyrazole rings | High anticancer activity | 0.127 |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in cancer therapy:
- Inhibitory Effects on CDK2 : A related study found that certain pyrazole derivatives exhibited potent CDK2 inhibitory activity with an IC50 value as low as 0.005 µM. This suggests that the target compound may similarly inhibit cyclin-dependent kinases, crucial for cell cycle regulation .
- Mechanistic Insights : Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells by affecting critical phosphorylation pathways, such as the retinoblastoma protein .
- Selectivity and Efficacy : The specificity of this compound towards certain enzymes or receptors enhances its therapeutic potential while minimizing off-target effects, a critical aspect in drug development .
Q & A
Q. What are the recommended synthetic routes for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for improved yield?
Methodological Answer: Synthesis typically involves multi-step processes, such as nucleophilic substitution and condensation reactions. For example:
- Step 1: React 3-methyl-1H-pyrazole derivatives with 2-fluoroethyl halides under basic conditions (e.g., cesium carbonate) to introduce the fluoroethyl group .
- Step 2: Couple the intermediate with (1-ethyl-1H-pyrazol-4-yl)methylamine via reductive amination or palladium-catalyzed cross-coupling .
- Optimization: Use inert atmospheres (N₂/Ar) to prevent side reactions and control temperatures (35–80°C). Copper(I) bromide can enhance regioselectivity in heterocyclic substitutions . Yields improve with continuous flow reactors and solvent optimization (e.g., DMF or DMSO) .
Q. What analytical techniques are most effective for confirming the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions. For example, fluoroethyl protons show distinct splitting patterns (δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., observed [M+H]+ at m/z 295.18 vs. calculated 295.17) .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., triclinic system with a = 8.50 Å, b = 9.88 Å, c = 10.43 Å) .
- HPLC/Purity Analysis: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or receptors (e.g., EGFR, HER2) using fluorescence polarization or radiometric assays. IC₅₀ values < 1 μM suggest high potency .
- Cellular Uptake Studies: Use fluorophore-labeled analogs to evaluate membrane permeability via confocal microscopy .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 0.1–100 μM concentrations .
Advanced Research Questions
Q. How do fluorine substituents influence the compound's physicochemical properties and binding interactions with biological targets?
Methodological Answer:
-
Physicochemical Effects: Fluorine increases lipophilicity (logP +0.5–1.0) and metabolic stability by resisting oxidative degradation .
-
Binding Interactions: The 2-fluoroethyl group enhances hydrogen bonding with kinase ATP pockets (e.g., van der Waals contacts with Thr790 in EGFR). Fluorine’s electronegativity also polarizes adjacent C-H bonds, improving target affinity .
-
Data Table:
Property Fluorinated Analog Non-Fluorinated Analog LogP 2.8 2.1 Plasma Stability (t₁/₂) >6 h 2 h IC₅₀ (EGFR) 0.3 μM 1.5 μM
Q. What computational strategies can predict reaction pathways and regioselectivity in its synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify kinetically favored pathways .
- Reaction Path Search: Apply the artificial force induced reaction (AFIR) method to explore intermediates and activation energies for fluoroethylation steps .
- Machine Learning: Train models on pyrazole reaction datasets to predict regioselectivity (e.g., N1 vs. N2 alkylation) based on steric and electronic descriptors .
Q. How can researchers resolve contradictory data observed in enzyme inhibition assays involving this compound?
Methodological Answer:
- Assay Variability: Standardize buffer conditions (pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. cell lysates) to reduce variability .
- Orthogonal Validation: Confirm results using surface plasmon resonance (SPR) for binding kinetics and microscale thermophoresis (MST) for dissociation constants .
- Structural Analogs: Compare activity with analogs lacking the fluoroethyl group to isolate substituent-specific effects. For example, 2-hydroxyethyl analogs may show reduced potency due to weaker H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
